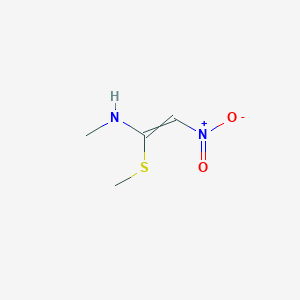

N-Methyl-1-(methylthio)-2-nitrovinylamine

Overview

Description

N-Methyl-1-(methylthio)-2-nitrovinylamine is a compound related to various nitroamine derivatives that have been studied for their structural and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as N-Nitrosomethylvinylamine and N-methyl-N-phenylnitramine derivatives have been investigated. These compounds are of interest due to their potential biological activity and their use in research to understand tumor formation and chemical reactivity.

Synthesis Analysis

The synthesis of related compounds involves specific reactions under controlled conditions. For instance, N-Nitrosomethylvinylamine is a research chemical used to induce tumor formation and is synthesized through methods not detailed in the provided abstract . Another related compound, N-methyl-N-(2-thiazolyl)-nitramine, is synthesized by methylation in alkaline solution followed by rearrangement in concentrated sulfuric acid . These methods highlight the complexity and precision required in synthesizing nitroamine derivatives.

Molecular Structure Analysis

The molecular structure of nitroamine derivatives is determined using techniques such as single crystal diffractometry. For example, the structural properties of 2,4,6-trinitro-diphenylamine and its N-methyl derivative have been determined, showing typical sp2 character bond distances and angles in the amino nitrogens . The presence of different substituents, such as a methyl group, can significantly affect the molecular geometry and electronic properties of these compounds .

Chemical Reactions Analysis

Chemical reactions involving nitroamine derivatives can lead to the formation of various products. N-Nitroso-N-methylvinylamine, when treated with dimethyldioxirane, produces an epoxide that reacts with nucleic acid moieties to form adducts . These reactions are important for understanding the mutagenic and carcinogenic potential of nitroamine compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroamine derivatives are influenced by their molecular structure. The nitramino group in these compounds is nearly planar and exhibits strong electron deficiency, which affects its reactivity . The presence of nitro groups on the aromatic ring can also influence the electronic properties of the molecule, as seen in the spectral and electrooptical investigations of N-methyl-N-phenylnitramine derivatives .

Scientific Research Applications

Green Synthesis of Biological Compounds : N-Methyl-1-(methylthio)-2-nitrovinylamine has been used in an environmentally friendly protocol for synthesizing biologically active derivatives. This process is significant for its short reaction times, high yields, and use of non-toxic solvents, highlighting its potential in green chemistry applications (Reddy et al., 2016).

Chemical Reactions and Intermediates : This compound has been involved in various chemical reactions, including the formation of 1-(N-nitrosomethylamino)oxirane and its reaction with DNA, demonstrating its versatility in chemical synthesis and interactions (Okazaki et al., 1993).

Synthesis Techniques : Research has also focused on developing new techniques for synthesizing N-methyl-methylthio-2-nitroethenamine, which could lead to more efficient and environmentally friendly production methods (Cao Ya-qiong, 2008).

Molecular Docking and Anti-Cancer Agents : N-Methyl-1-(methylthio)-2-nitrovinylamine has been used in the synthesis of derivatives tested against cancer cell lines. Molecular docking studies suggest that these derivatives have promising anti-cancer properties and can be developed further as potential treatments (Parthiban et al., 2013).

Applications in Heterocycle Synthesis : This compound serves as a building block for synthesizing a variety of heterocyclic compounds, playing a crucial role in developing new drugs and materials (Abedinifar et al., 2022).

Microwave-Assisted Synthesis : An eco-friendly approach using microwave irradiation has been developed for synthesizing functionalized derivatives of N-Methyl-1-(methylthio)-2-nitrovinylamine. This method is notable for its short reaction time and avoidance of toxic solvents (Khan et al., 2018).

Safety And Hazards

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

To comprehend the reaction properties of N-Methyl-1-(methylthio)-2-nitrovinylamine and to design other novel fused heterocycles with biological effects in the future, it is essential to investigate their recent reactions . This compound has proven to be a class of attractive and useful synthetic building blocks for use in the synthesis of heterocyclic and fused heterocyclic compounds .

properties

IUPAC Name |

(E)-N-methyl-1-methylsulfanyl-2-nitroethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c1-5-4(9-2)3-6(7)8/h3,5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQFHPXZGXNYYLD-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |

CAS RN |

61832-41-5, 102721-76-6 | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061832415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-(methylthio)-2-nitroethenamine, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102721766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-methyl-1-(methylthio)-2-nitrovinylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.497 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-1-(METHYLTHIO)-2-NITROETHENAMINE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9LS0UV4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-3-Amino-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B135482.png)